3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with an isothiocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thioether derivatives .
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar in structure but with different substitution patterns on the oxadiazole ring.
2-Amino-1,3,4-oxadiazole derivatives: These compounds have an amino group instead of a thiol group, leading to different chemical properties and biological activities.
Uniqueness
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is unique due to the presence of both a pyridine ring and a thiol group, which can participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol (CAS No. 1325306-73-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity. The presence of the thiol group contributes to its reactivity and potential therapeutic effects.
Molecular Formula: C13H10N4O
Molecular Weight: 242.24 g/mol
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study involving various substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives showed effective activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The antimicrobial efficacy is often influenced by substituents on the phenyl ring; for instance, nitro or hydroxy groups can enhance activity by affecting solubility and membrane permeability .
Microorganism | Activity (Zone of Inhibition in mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Klebsiella pneumoniae | 14 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing the oxadiazole core have shown promising results against different cancer cell lines. For example, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against liver carcinoma cell lines (HUH7), indicating potent cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
HUH7 | 18.78 |
MCF7 | 25.00 |
HCT116 | 22.50 |
The mechanism underlying the biological activities of oxadiazole derivatives often involves the inhibition of key enzymes involved in cellular processes. For instance, some studies suggest that these compounds may act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition can lead to apoptosis in cancer cells and reduced proliferation of microbial pathogens.
Case Studies
- Antimicrobial Efficacy : A recent study synthesized new oxadiazole derivatives and tested their antimicrobial activity using disc diffusion methods. The results indicated that several compounds had superior activity against Bacillus cereus compared to standard antibiotics .
- Cytotoxicity Assessment : In another study evaluating the cytotoxic effects on various cancer cell lines, compounds derived from oxadiazole structures were found to have enhanced cytotoxicity compared to traditional chemotherapeutics like 5-Fluorouracil . This suggests potential for development into new anticancer agents.
Properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c18-13-10(7-4-8-14-13)12-15-11(16-17-12)9-5-2-1-3-6-9/h1-8H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFJDRMJFMJABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.